

# Deuterated DMT Demonstrates Extended Metabolic Stability Compared to Unmodified DMT: A Pharmacokinetic Comparison

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Compound of Interest		
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For researchers, scientists, and drug development professionals, a new frontier in psychedelic pharmacology is emerging with the development of deuterated N,N-dimethyltryptamine (DMT). Preclinical and early clinical data suggest that strategic isotopic substitution significantly alters the pharmacokinetic profile of DMT, offering a potentially more controlled and extended psychedelic experience. This guide provides a comparative analysis of the pharmacokinetics of deuterated DMT (**DMT-dI**) and conventional DMT, supported by available experimental data.

A pivotal modification in the quest for a therapeutically optimized DMT is the replacement of hydrogen atoms with its heavier isotope, deuterium, at the alpha-carbon position of the ethylamine side chain. This alteration, seen in compounds like SPL028 (N,N-D2-dimethyltryptamine), is designed to slow the metabolic breakdown of the molecule, thereby extending its duration of action.

## In Vitro Pharmacokinetic Comparison

In vitro studies utilizing human liver hepatocytes and mitochondrial fractions have provided the most direct quantitative comparison between DMT and its deuterated analog, SPL028. These studies are crucial in predicting the in vivo metabolic fate of a drug.



Parameter	DMT	DMT-dl (SPL028)	Fold Change
In Vitro Half-life (t½) in Human Hepatocytes	190.4 min	223.4 min	~1.2x increase
Intrinsic Clearance (CLint) in Human Hepatocytes	16.6 μL/min/million cells	7.3 μL/min/million cells	~2.3x decrease

Caption: In vitro pharmacokinetic parameters of DMT and **DMT-dI** (SPL028) in human hepatocytes.[1]

These in vitro findings clearly indicate that deuteration at the  $\alpha$ -carbon position leads to a longer half-life and a significantly reduced rate of metabolic clearance in a laboratory setting.[1]

# In Vivo Pharmacokinetic Profile N,N-Dimethyltryptamine (DMT)

The pharmacokinetics of DMT in humans have been characterized by its rapid onset and short duration of action, primarily due to its swift metabolism by monoamine oxidase A (MAO-A).[2][3]

Parameter	Intravenous (IV) Administration	Intramuscular (IM) Administration
Time to Peak Concentration (Tmax)	~2 minutes	~10-15 minutes
Half-life (t½)	9-12 minutes	Not explicitly stated, but effects last 30-60 minutes
Clearance (CL)	High (e.g., 26 L/min)	Not explicitly stated

Caption: Summary of in vivo pharmacokinetic parameters for DMT in humans.[4][5]

### **Deuterated DMT (DMT-dI)**

While specific quantitative in vivo pharmacokinetic data from human clinical trials of deuterated DMT are still emerging, preclinical data and topline results from Phase 1 studies of compounds



like CYB004 and SPL028 provide a qualitative understanding of its altered profile.

Preclinical studies with inhaled CYB004, a deuterated DMT analog, have shown:

- Longer duration of effect: Approximately 300% longer compared to intravenous DMT.[6]
- Improved bioavailability: Approximately 41% higher than inhaled DMT.[6]

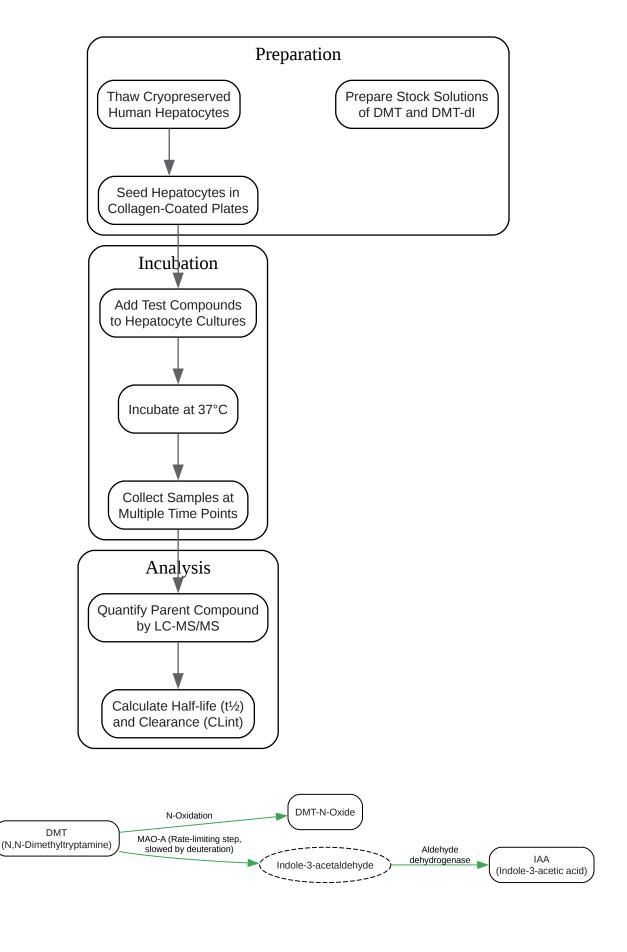
Phase 1 clinical trials for SPL028 have indicated that intramuscular administration produces robust psychedelic effects with a total duration ranging from 55 to 120 minutes, which is a significant extension compared to unmodified DMT.[7] Similarly, intravenous CYB004 demonstrated robust and rapid-onset psychedelic effects at lower doses compared to native DMT.[7]

# Experimental Protocols In Vitro Metabolic Stability Assay in Human Hepatocytes

The in vitro data presented was generated using a standardized metabolic stability assay with cryopreserved human hepatocytes. A generalized protocol for such an assay is as follows:

- Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates. The cells are allowed to attach and form a monolayer.
- Compound Incubation: The test compounds (DMT and DMT-dI) are added to the hepatocyte cultures at a specified concentration (e.g., 1 μM).
- Time-Point Sampling: Aliquots of the culture medium are collected at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
- Analysis: The concentration of the parent compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).







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